N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide
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Overview
Description
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide” is a chemical compound that has gained significance in scientific research in recent years. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety . Thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, and more .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,5-thiadiazol-3-yl group attached to a piperidin-4-yl group, and a 2-ethylbenzo[d]thiazole-6-carboxamide group. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Scientific Research Applications
Anticancer Therapeutics
Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, leading to a broad spectrum of biological activities . This compound could potentially be developed into a novel anticancer agent, targeting specific pathways or proteins involved in cancer progression.
Pharmacological Properties
The structural similarity of thiadiazoles to pyrimidine and oxadiazole means that compounds bearing this moiety present a wide range of pharmacological properties. These include antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The compound’s ability to cross cellular membranes due to its liposolubility could be leveraged in the design of new drugs with improved efficacy.
Photovoltaic Materials
Electron-acceptor heterocycles, such as thiadiazoles, find application in photovoltaic materials like dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and charge transfer materials . The compound’s structural features could make it a valuable precursor or component in the synthesis of these materials, contributing to the development of more efficient energy solutions.
Heat Shock Protein Inhibitors
Some thiadiazole derivatives have shown the ability to inhibit the activity of heat shock protein 90 (Hsp90), which plays a chaperone role in protein folding . By inhibiting Hsp90, the compound could lead to the degradation of several oncoproteins, offering a therapeutic strategy against cancer.
Chemical Synthesis and Material Science
The compound’s potential for nucleophilic substitution reactions could be explored in chemical synthesis, leading to the creation of new materials with unique properties . Its versatility as a chemical building block could open up new avenues in material science, particularly in the development of novel organic compounds.
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
Some 1,2,3-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Numerous thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Action Environment
The influence of the substituent on the compounds’ activity is depicted .
properties
IUPAC Name |
2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-2-16-20-13-4-3-11(9-14(13)24-16)17(23)19-12-5-7-22(8-6-12)15-10-18-25-21-15/h3-4,9-10,12H,2,5-8H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMMGQPBXERGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NSN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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